molecular formula C26H29ClN4O3 B2857146 N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide CAS No. 1448057-33-7

N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide

Cat. No. B2857146
CAS RN: 1448057-33-7
M. Wt: 480.99
InChI Key: GFZWZGSJRILNIM-UHFFFAOYSA-N
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Description

N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H29ClN4O3 and its molecular weight is 480.99. The purity is usually 95%.
BenchChem offers high-quality N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Receptor Binding

Compounds similar to the specified chemical have been studied for their molecular interaction with receptors, such as the CB1 cannabinoid receptor. For instance, research on a potent and selective antagonist for the CB1 receptor provided insights into molecular interactions, pharmacophore models, and the construction of three-dimensional quantitative structure-activity relationship models. These studies contribute to understanding receptor-ligand interactions, aiding in the development of receptor-targeted therapies (Shim et al., 2002).

Synthesis and Biological Activity

Research has also been conducted on the synthesis of novel compounds with potential biological activities. For example, the synthesis of novel heterocyclic aryl monoazo organic compounds and their application in dyeing polyester fibers has been explored. These compounds exhibited high efficiency in in vitro screening for antioxidant, antitumor, and antimicrobial activities. This indicates the potential for the development of bioactive fabrics and materials with enhanced functional properties (Khalifa et al., 2015).

Antitubercular and Antibacterial Activities

Another area of research involves the synthesis of derivatives for antitubercular and antibacterial applications. Studies on N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives have shown potency against tuberculosis and various bacterial strains, highlighting the role of such compounds in developing new antimicrobial agents (Bodige et al., 2020).

CNS Active Agents

Compounds with structural features similar to the specified chemical have been evaluated for their potential as central nervous system (CNS) active agents. The synthesis and pharmacological activity of pyridine-4-carbohydrazides and pyridine-4-carboxamides were investigated, with findings suggesting the potential for developing potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4O3/c1-16-7-8-18(12-17(16)2)21-9-10-25(30-29-21)31-11-5-6-19(15-31)26(32)28-22-13-20(27)23(33-3)14-24(22)34-4/h7-10,12-14,19H,5-6,11,15H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZWZGSJRILNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=C(C=C4OC)OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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